molecular formula C5H8N2S B14804315 2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole CAS No. 16263-67-5

2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole

Cat. No.: B14804315
CAS No.: 16263-67-5
M. Wt: 128.20 g/mol
InChI Key: NGKOCETVOBCCII-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole is a key structural motif in medicinal chemistry, most famously identified as the core scaffold of Levamisole . This synthetic imidazothiazole derivative is a versatile compound for biomedical research, primarily investigated for its immunomodulatory and anthelmintic properties . As an immunomodulator, the compound does not simply stimulate immune responses but appears to restore depressed immune function, making it a subject of interest for studying immune system regulation . Its mechanism in this context involves enhancing T-lymphocyte activation and proliferation, potentiating macrophage and monocyte functions such as phagocytosis, and increasing neutrophil mobility and chemotaxis . In parasitology research, its anthelmintic action is attributed to its function as an agonist of the L-subtype nicotinic acetylcholine receptors in nematode muscles, leading to a paralytic effect . The compound has been used in research models for colon cancer, malignant melanoma, and rheumatoid arthritis, often in combination with other agents like 5-fluorouracil . From a chemical perspective, this scaffold is a privileged structure in drug discovery, and modern synthetic approaches, including high-throughput solid-phase methods, continue to explore its diverse chemical space for new bioactive molecules . This product is intended for research purposes in a controlled laboratory setting only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16263-67-5

Molecular Formula

C5H8N2S

Molecular Weight

128.20 g/mol

IUPAC Name

2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C5H8N2S/c1-2-7-3-4-8-5(7)6-1/h1-4H2

InChI Key

NGKOCETVOBCCII-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCSC2=N1

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole and its Derivatives

The synthesis of the this compound scaffold can be achieved through several established routes, each offering distinct advantages in terms of starting materials, reaction conditions, and achievable derivatives.

Multi-Step Synthesis Approaches (e.g., from styrene (B11656) oxide and ethylenimine precursors)

A well-documented multi-step synthesis yields the anthelmintic compound dl-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, commercially known as Tetramisole (B1196661). lookchem.com This pathway begins with the reaction of styrene oxide and ethylenimine.

The key steps in this synthesis are:

Formation of α-Phenyl-1-aziridineethanol: Styrene oxide is reacted with an excess of refluxing ethylenimine. The resulting product is isolated by distillation. lookchem.com

Reaction with Thiocyanate (B1210189): The intermediate alcohol is then treated with sodium thiocyanate in an ethanolic solution.

Cyclization: The subsequent steps involve cyclization to form the fused ring system.

This approach demonstrates a classical method for building the core structure from acyclic or simpler cyclic precursors, highlighting the controlled construction of the bicyclic scaffold. lookchem.com

Cyclocondensation Reactions of Thiazolidine (B150603) Derivatives

Cyclocondensation reactions provide a direct route to the tetrahydroimidazo[2,1-b]thiazole system starting from a pre-formed thiazolidine ring. A prominent example is the synthesis of 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole from a thiazolidine precursor. prepchem.com

The process involves heating 2-Imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride with an aqueous solution of sodium carbonate. prepchem.com This base-mediated intramolecular cyclization proceeds as the imino group attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of the fused imidazole (B134444) ring and elimination of HCl. The resulting product, an oil, solidifies upon cooling and can be purified by recrystallization. prepchem.com

Starting MaterialReagentProduct
2-Imino-3-(2'-chloro-2'-phenylethyl)thiazolidine hydrochloride2N Sodium Carbonate6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole

Condensation Reactions Involving 2-Aminothiazole (B372263) Derivatives and Bifunctional Reagents

The condensation of 2-aminothiazole derivatives with reagents containing two electrophilic centers is a versatile strategy for constructing the imidazo[2,1-b]thiazole (B1210989) core. These reactions, often performed as one-pot multi-component reactions, allow for the rapid assembly of complex molecular architectures. mdpi.comconnectjournals.com

One such method is the Groebke–Blackburn–Bienaymé reaction (GBBR), a powerful tool for synthesizing substituted imidazo[2,1-b]thiazoles. mdpi.com In this reaction, a 2-aminothiazole, an aldehyde (like 3-formylchromone), and an isocyanide are combined in a single pot. The reaction proceeds through a sequence of imine formation, nucleophilic attack by the isocyanide, and subsequent intramolecular cyclization to yield the final product. mdpi.comsciforum.net

Another approach involves a multi-step synthesis starting from 2-aminothiazole, which is reacted with various phenacyl bromides to form intermediate esters. These intermediates are then further modified to produce a library of imidazo[2,1-b]thiazole derivatives. connectjournals.com

Reactant 1Reactant 2Reactant 3Reaction TypeProduct Core
2-Aminothiazole3-Formylchromonetert-Butyl isocyanideGroebke–Blackburn–BienayméImidazo[2,1-b]thiazole
2-AminothiazolePhenacyl bromide-Two-step condensation/cyclizationImidazo[2,1-b]thiazole

Oxidative Cyclization Protocols for Imidazo[2,1-b]thiazole Systems

Oxidative cyclization represents a modern and efficient approach for the synthesis of fused heterocyclic systems, including the related benzo[d]imidazo[2,1-b]thiazole core. acs.org These methods often involve the formation of C-N bonds through intramolecular C-H functionalization, providing an atom-economical route to the desired products. richmond.edunih.gov

A notable example is the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between a 2-aminobenzothiazole (B30445) and a ketone. acs.org The proposed mechanism suggests the in-situ formation of an α-iodo ketone, which then reacts with the aminobenzothiazole. Subsequent intramolecular cyclization and oxidation afford the final benzo[d]imidazo[2,1-b]thiazole derivative. This protocol is valued for its use of readily available starting materials and tolerance of a broad range of functional groups. acs.org While demonstrated on the benzofused analogue, the principles of oxidative C-H functionalization are applicable to the broader class of imidazo[2,1-b]thiazole systems. richmond.edu

Design and Synthesis of Novel Derivatives and Analogues

The core this compound structure serves as a versatile scaffold for the synthesis of novel derivatives. By introducing various substituents at different positions of the ring system, chemists can modulate the compound's properties.

Synthesis of Substituted this compound Analogues (e.g., Isothiourea, Benzoylurea, Phenyl-substituted, Halogenated)

The functionalization of the tetrahydroimidazo[2,1-b]thiazole skeleton has led to the creation of numerous analogues with diverse chemical features.

Isothiourea Derivatives: A solid-phase synthetic method has been developed for the high-throughput synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives. nih.gov This strategy involves the formation of a resin-bound cyclic thiourea, which is then reacted with an α-haloketone to generate a resin-bound isothiourea intermediate. Treatment with hydrogen fluoride (B91410) (HF) cleaves the product from the resin and simultaneously triggers the cyclization to form the final product. nih.govresearchgate.net

Benzoylurea Derivatives: Benzoylurea functionalities can be introduced by reacting 3-amino derivatives of tetramisole with variously substituted benzoyl isocyanates. acs.orgacs.org This reaction creates a urea (B33335) linkage, appending a substituted benzoyl group to the core structure. Derivatives bearing 2,6-difluoro and 4-trifluoromethyl substituents have been synthesized using this method. acs.org

Phenyl-substituted Analogues: The synthesis of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is a cornerstone of this class of compounds, often achieved through the multi-step pathway involving styrene oxide as a key precursor that introduces the phenyl group at the 6-position. lookchem.comresearchgate.net

Halogenated Derivatives: Halogen atoms can be incorporated into the structure, typically on a phenyl substituent. For example, 6-(4-Bromophenyl)imidazo[2,1-b]thiazole derivatives have been synthesized. nih.gov Similarly, compounds bearing 2,4-dichloro phenyl groups have been prepared, demonstrating the feasibility of introducing multiple halogen substituents. rsc.org These syntheses often start from correspondingly halogenated precursors, such as halogenated phenacyl bromides, which are then cyclized with an appropriate aminothiazole or thiazolidine derivative. nih.gov

Derivative TypeKey Reagents/PrecursorsSynthetic Strategy
IsothioureaResin-bound cyclic thiourea, α-haloketoneSolid-phase synthesis, intramolecular cyclization
Benzoylurea3-amino-tetramisole, Benzoyl isocyanateAcylation/Addition reaction
Phenyl-substitutedStyrene oxide, EthylenimineMulti-step synthesis with cyclization
HalogenatedHalogenated phenacyl bromides, 2-aminothiazoleCondensation and cyclization

Stereoselective Synthesis and Resolution of Racemic Mixtures

The biological activity of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole, commonly known as tetramisole, is predominantly associated with its (S)-enantiomer, levamisole (B84282). nih.gov Consequently, stereoselective synthesis and the resolution of racemic mixtures are critical aspects of its chemistry.

One stereoselective synthesis of levamisole involves the reaction of optically active α-phenylethylenediamine with carbon disulfide. This is followed by a reaction of the resulting 4-phenyl-imidazolidine-2-thione with ethylene (B1197577) bromide. google.com However, this method requires the prior resolution of the α-phenylethylenediamine starting material. google.com

An alternative approach involves the resolution of racemic tetramisole. This can be achieved by forming diastereomeric salts with a chiral resolving agent in a predominantly aqueous medium. One of the diastereomeric salts crystallizes from the solution, allowing for the separation of the enantiomers. google.com N-arylsulphonyl-L(+)- or D(–)-glutamic acids are particularly effective resolving agents for this purpose. google.com For instance, N-p-toluenesulphonyl-L(+)-glutamic acid can be used to selectively crystallize the salt of L(-)-tetramisole (levamisole). google.com The process involves dissolving the tetramisole racemate and the resolving acid in a suitable solvent, allowing the less soluble diastereomeric salt to precipitate. The free base of the desired enantiomer can then be liberated by treatment with a base.

Another documented method for obtaining levamisole is through the resolution of dl-tetramisole, though specific details of the resolving agents were not available in the referenced abstract. nih.gov

Exploration of Chemical Reactivity and Functional Group Transformations (e.g., Oxidation, Reduction, Substitution)

The chemical reactivity of the this compound core is crucial for the development of new derivatives with modified properties. Key transformations include oxidation, reduction, and substitution reactions.

Oxidation: The sulfur atom in the thiazolidine ring is susceptible to oxidation. For instance, treatment of 2-thiazolines with oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can lead to ring-opening reactions. organic-chemistry.org In some cases, oxidation of related thiazoline (B8809763) systems with potassium permanganate (B83412) under phase-transfer conditions can yield thiazole (B1198619) 1,1-dioxides. While specific studies on the direct oxidation of this compound are not extensively detailed in the provided search results, the reactivity of similar thiazolidine-containing structures suggests that the sulfur atom is a likely site for oxidation, potentially leading to sulfoxides or sulfones.

Reduction: While the tetrahydroimidazo[2,1-b]thiazole ring system is already saturated, catalytic hydrogenation can be employed to reduce other functional groups within a molecule without affecting the core structure, depending on the chosen catalyst and reaction conditions. For example, attempts to remove a benzyl (B1604629) protection group via catalytic hydrogenation in a related imidazo[2,1-b]thiazole derivative were reported to be unsuccessful, indicating the stability of the core under certain reductive conditions. researchhub.com

Substitution: Electrophilic substitution reactions on the this compound scaffold are primarily directed towards any appended aromatic rings. For phenyl-substituted derivatives like tetramisole, electrophilic aromatic substitution will occur on the phenyl ring. The position of substitution (ortho, meta, or para) is governed by the directing effects of the imidazothiazole moiety and any other substituents on the phenyl ring. The imidazothiazole group's electronic properties will influence the electron density of the aromatic ring, thereby directing incoming electrophiles.

Synthetic Strategies for Hybrid Compounds Integrating Imidazothiazole Pharmacophores

The fusion of the imidazothiazole scaffold with other pharmacologically active moieties has led to the development of hybrid compounds with potentially enhanced or novel biological activities.

Imidazothiazole-Chalcone Hybrids: Chalcones, characterized by an α,β-unsaturated carbonyl system, are known for their diverse biological profiles. Hybrid molecules incorporating both imidazothiazole and chalcone (B49325) motifs have been synthesized and investigated. The synthesis of these hybrids typically involves a Claisen-Schmidt condensation between a suitable imidazothiazole-3-carboxaldehyde and various acetyl ketones in a medium like PEG-400. nih.govijpsr.com This reaction creates a diverse library of imidazothiazole-chalcone derivatives. nih.govresearchgate.net

Imidazothiazole-Spirothiazolidinone Hybrids: Another strategy involves the linkage of the imidazothiazole core to a spirothiazolidinone ring system. This is achieved by reacting acyl-hydrazone derivatives of imidazo[2,1-b]thiazole with mercaptoacetic acid. nih.gov The resulting spiro-fused compounds represent a distinct class of hybrid molecules.

Methodological Innovations in Synthetic Procedures

Advances in synthetic methodologies have focused on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound and its analogs.

Development of Efficient and Selective Reaction Conditions

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of imidazo-fused heterocycles, including imidazo[2,1-b]thiazoles. mdpi.comresearchgate.net This reaction typically involves the condensation of a 2-aminothiazole, an aldehyde, and an isocyanide. osi.lv The GBB reaction offers several advantages over classical multi-step syntheses, including high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds in a single step. mdpi.comresearchgate.net Reaction conditions can be optimized by screening different solvents and temperatures to improve yields and reduce reaction times. For instance, conducting the GBB reaction in toluene (B28343) at 100°C has been shown to significantly improve the yield of the desired imidazo[2,1-b]thiazole product. mdpi.com

Evaluation of Synthetic Yields and Substrate Scope Limitations

The efficiency of a synthetic method is critically evaluated by its yields and its tolerance for a variety of starting materials (substrate scope).

Synthetic Yields: The yields of this compound derivatives can vary significantly depending on the synthetic route and the specific substrates used. For example, in the Groebke–Blackburn–Bienaymé reaction for the synthesis of imidazo[2,1-b]thiazole derivatives, yields can range from moderate to good. Optimization of reaction conditions, such as solvent and temperature, has been shown to improve yields to as high as 78%. mdpi.com The synthesis of imidazothiazole-chalcone hybrids via Claisen-Schmidt condensation has also been reported with good yields. nih.gov

Synthetic MethodProduct TypeReported Yield (%)
Groebke–Blackburn–Bienaymé ReactionImidazo[2,1-b]thiazole derivative78
Claisen–Schmidt CondensationImidazothiazole-Chalcone Hybrid (8a)79
Claisen–Schmidt CondensationImidazothiazole-Chalcone Hybrid (8b)75
Claisen–Schmidt CondensationImidazothiazole-Chalcone Hybrid (8c)72
Claisen–Schmidt CondensationImidazothiazole-Chalcone Hybrid (8d)70
Acyl-hydrazone cyclizationImidazothiazole-Spiro-thiazolidinone (5a)59.5
Acyl-hydrazone cyclizationImidazothiazole-Spiro-thiazolidinone (6b)90
Acyl-hydrazone formationAcyl-hydrazone of Imidazothiazole (4c)93.7

Substrate Scope Limitations: The Groebke–Blackburn–Bienaymé reaction demonstrates a broad substrate scope, accommodating various isocyanide reagents. mdpi.com However, the efficiency of the reaction can be influenced by the nature of the aldehyde and the 2-aminothiazole components. Classical methods for imidazo[2,1-b]thiazole synthesis often suffer from limitations such as the need for high temperatures, long reaction times, and a limited scope of compatible substrates. mdpi.com Multicomponent reactions like the GBB provide a more versatile alternative, though yields can still be moderate depending on the specific combination of reactants. mdpi.com

Structural Elucidation and Stereochemical Characterization

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the bicyclic structure of 2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole, identifying its functional groups, and verifying its molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole hydrochloride (Tetramisole HCl), ¹H NMR spectroscopy provides distinct signals corresponding to each unique proton environment. chemicalbook.com

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d6, reveals characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center (C6), and the methylene (B1212753) protons within the fused five-membered rings. researchgate.net The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.2-7.5 ppm). The protons on the saturated heterocyclic rings resonate further upfield.

Proton TypeObserved ¹H Chemical Shift (δ, ppm) (Approximate)Structural Assignment
Aromatic~7.2 - 7.5Protons on the C6-phenyl group
Methine~5.5Proton at the chiral center (C6-H)
Methylene~3.0 - 4.5Protons of the imidazolidine (B613845) and thiazolidine (B150603) rings (C2, C3, C5)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, providing strong evidence for its molecular formula and structure. For 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole, the protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 205, consistent with the molecular formula C₁₁H₁₂N₂S. nih.gov

Electron impact (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS) reveals a characteristic fragmentation pattern. The fragmentation of the molecular ion provides insight into the molecule's structure, with cleavage often occurring at the bonds adjacent to the heteroatoms or the phenyl ring. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable neutral molecules or radicals.

m/zIonInterpretation
205[C₁₁H₁₃N₂S]⁺Protonated Molecular Ion [M+H]⁺
178[C₁₁H₁₂N₂]⁺Loss of H₂S from the thiazolidine ring
128[C₈H₁₀N₂]⁺Fragment resulting from cleavage of the phenyl group and further rearrangement
104[C₈H₈]⁺Styrene (B11656) fragment ion

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The FTIR spectrum of 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole displays several characteristic absorption bands that confirm its key structural features. researchgate.net

Key absorptions include C-H stretching vibrations for both the aromatic phenyl ring (typically above 3000 cm⁻¹) and the aliphatic saturated rings (below 3000 cm⁻¹). A strong absorption corresponding to the C=N stretching of the amidine group within the imidazoline (B1206853) ring is also a prominent feature. researchgate.netvscht.cz

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3100-3000C-H StretchAromatic (Phenyl group)
~3000-2850C-H StretchAliphatic (CH₂ groups in rings)
~1640-1600C=N StretchAmidine group in the imidazoline ring
~1600, ~1490, ~1450C=C StretchAromatic ring skeletal vibrations
~750, ~700C-H Bend (out-of-plane)Monosubstituted phenyl group
~700-600C-S StretchThioether in thiazolidine ring

X-ray Crystallography for Comprehensive Molecular Structure Determination

While spectroscopic methods establish atomic connectivity, only single-crystal X-ray crystallography can provide a precise and unambiguous three-dimensional map of the atomic positions in the solid state. This technique is indispensable for determining the exact molecular conformation and absolute stereochemistry.

A key study on the hydrochloride salt of the compound determined that it crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. rsc.org The unit cell dimensions were reported as a = 12.952 Å, b = 14.710 Å, and c = 5.943 Å. rsc.org

Crystallographic ParameterValueReference
Crystal SystemOrthorhombic rsc.org
Space GroupP2₁2₁2₁ rsc.org
a (Å)12.952(4) rsc.org
b (Å)14.710(5) rsc.org
c (Å)5.943(3) rsc.org
Z (Molecules/unit cell)4 rsc.org

X-ray diffraction analysis reveals detailed information about the molecule's conformation, including bond lengths, bond angles, and torsion angles. For the 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole cation, the fused imidazothiazolium ring system is found to be nearly planar. rsc.org This planarity suggests electron delocalization across the N-C=N system of the amidine group.

The phenyl group attached to the chiral C6 carbon is not coplanar with the heterocyclic ring system. The angle between the normal of the phenyl ring and the mean plane of the imidazothiazolium group is approximately 31°. rsc.org This twisted conformation is a result of minimizing steric hindrance between the phenyl group and the fused ring structure. The saturated five-membered rings adopt envelope or twisted conformations to accommodate the fusion and minimize torsional strain.

The C6 carbon atom of 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole is a stereocenter, meaning the molecule exists as a pair of enantiomers: (S)-(-)-Levamisole and (R)-(+)-Dexamisole. The racemic mixture of these two is Tetramisole (B1196661).

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. ed.ac.uk By analyzing the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal of a pure enantiomer, the true spatial arrangement (R or S) can be established. ysu.am The Flack parameter is a critical value refined during the structure solution; a value close to 0 for a given stereochemical model confirms the absolute configuration is correct, while a value near 1 indicates the opposite enantiomer is present. ed.ac.uk

Therefore, an X-ray analysis of a crystal of pure Levamisole (B84282) would confirm its (S) configuration, while a similar analysis of Dexamisole (B1670332) would confirm its (R) configuration. A crystal structure of racemic Tetramisole would show the presence of both enantiomers in equal amounts within the unit cell, often related by a center of inversion or other symmetry element not present in the crystals of the pure enantiomers. ysu.am

Assessment of Enantiomeric Purity and Stereochemical Integrity

The stereochemical configuration of this compound, specifically the 6-phenyl substituted analogue known as tetramisole, is critical to its biological activity. The therapeutic efficacy, primarily anthelmintic, is attributed almost exclusively to the (S)-(-)-enantiomer, Levamisole. chiralpedia.com Conversely, the (R)-(+)-enantiomer, Dexamisole, is associated with undesirable side effects. chiralpedia.com This stereospecificity necessitates rigorous assessment of enantiomeric purity and stereochemical integrity, particularly in pharmaceutical formulations, to ensure the desired therapeutic effect and minimize potential adverse reactions.

Advanced analytical techniques, predominantly enantioselective chromatography, are employed to separate and quantify the enantiomers of 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole. These methods offer high sensitivity and accuracy, superseding classical methods like optical rotation measurements, which may fail to detect low levels of the unwanted enantiomer. For instance, pharmacopoeial optical rotation tests could only detect amounts of dexamisole higher than 2.2% (w/w), whereas modern chromatographic methods can quantify impurities at levels as low as 0.05% (w/w). nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) Methods

A direct enantioselective high-performance liquid chromatography (HPLC) method has been successfully developed for determining the enantiomeric purity of Levamisole. nih.govresearchgate.net This approach utilizes a chiral stationary phase (CSP) to achieve separation. One effective method employs an S-naphthylethylcarbamoylated beta-cyclodextrin (B164692) bonded stationary phase operating in a reversed-phase mode. nih.govresearchgate.net The optimized conditions and findings from this method are detailed below.

Research on various Levamisole substances and tablets using this method revealed the content of the dexamisole impurity to be in the range of 0.66-1.60% (w/w). nih.govresearchgate.net The method proved capable of quantifying dexamisole down to 0.05% (w/w). researchgate.net

Table 1. HPLC Method for Enantiomeric Purity of Levamisole nih.govresearchgate.net
ParameterCondition/Value
Stationary PhaseS-naphthylethylcarbamoylated beta-cyclodextrin
Mobile PhaseAcetonitrile-0.5% triethylammonium (B8662869) acetate (B1210297) buffer, pH 5.0 (2:8, v/v)
Detection ModeUV Detector
Limit of Quantification (Dexamisole)0.05% (w/w)
Analyzed Impurity Range0.66-1.60% (w/w)

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

For enhanced sensitivity and selectivity, particularly in complex matrices like biological fluids, liquid chromatography coupled with mass spectrometry (LC-MS) is employed. An enantioselective LC-MS method was developed for the chiral separation and determination of Levamisole and Dexamisole in equine plasma. ingentaconnect.com This method utilizes a polysaccharide-based chiral column and a high-resolution mass spectrometer. ingentaconnect.com

The validation of this method demonstrated high precision and accuracy. The inter-day precisions for Dexamisole and Levamisole were 3.16% and 2.85%, respectively. ingentaconnect.com The accuracy ranged from 97.78% to 102.44% for Dexamisole and 99.16% to 102.82% for Levamisole. ingentaconnect.com The stereochemical integrity of the enantiomers is also a subject of pharmacokinetic studies, which have shown that the enantiomers can be metabolized stereoselectively. A self-administration study of racemic tetramisole found that dexamisole exhibited a significantly longer apparent elimination half-life (7.02–10.0 h) compared to levamisole (2.87–4.77 h), highlighting the differential fate of the stereoisomers in a biological system. researchgate.net

Table 2. LC-MS Method for Chiral Separation of Levamisole and Dexamisole ingentaconnect.com
ParameterCondition/Value
Stationary Phase (Column)Lux i-cellulose-5
Mobile Phase1:1 mixture of 10 mM ammonium (B1175870) acetate in water and acetonitrile
Flow Rate0.6 mL/min (Isocratic)
Column Temperature50°C
Run Time8.0 min
Retention Time (Dexamisole)5.94 min
Retention Time (Levamisole)6.62 min
Resolution (R-value)1.50
Limit of Quantification0.1 ng/mL

These detailed analytical methods are indispensable for the quality control of pharmaceutical products containing 2,3,5,6-Tetrahydro-6-phenylimidazo[2,1-b]thiazole, ensuring that the stereochemical integrity is maintained and enantiomeric purity meets stringent regulatory standards.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Identification of Key Structural Determinants for Biological Efficacy

SAR studies have successfully identified crucial structural elements of the imidazo[2,1-b]thiazole (B1210989) core that are essential for its biological activity. For instance, in a series of substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, the presence of methyl groups at positions 2 and 6 of the imidazothiazole ring was found to be favorable for potent inhibition of cell proliferation. nih.gov This highlights the significance of substitution patterns on the heterocyclic core for achieving desired biological outcomes.

Furthermore, the exploration of imidazo[2,1-b]thiazole-5-carboxamides has revealed their potential as antitubercular agents that target QcrB. researchgate.net The core scaffold, often referred to as a "privileged structure," consistently appears in compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities, underscoring its fundamental role in molecular recognition by various biological targets. researchgate.netresearchgate.net The inherent structural rigidity and specific stereochemistry of the tetrahydroimidazo[2,1-b]thiazole framework, as seen in the anthelmintic drug Levamisole (B84282), are key determinants of its immunomodulatory properties. nih.gov

Impact of Substituent Variations on Pharmacological Profiles

The pharmacological profile of 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole derivatives can be significantly modulated by altering the nature and position of substituents on the core structure. Research has shown that replacing the methyl group at the 6-position of the imidazothiazole system with p-methylphenyl or p-chlorophenyl groups can be done without a loss of cytotoxic activity. nih.gov Further investigations into other substituents at this position, such as methoxy, pyridinyl, thienyl, and 4-nitrophenyl groups, have been undertaken to explore their effects on biological activity. nih.gov

In the context of antitubercular activity, the introduction of a 4-nitrophenyl moiety to a benzo[d]imidazo[2,1-b]thiazole derivative resulted in a compound with an IC₅₀ of 2.32 μM against Mycobacterium tuberculosis H37Ra. rsc.org Similarly, a derivative bearing a 2,4-dichloro phenyl group also demonstrated significant activity with an IC₅₀ of 2.03 μM. rsc.org These findings underscore the profound influence of electronic and steric properties of substituents on the pharmacological outcomes. The strategic placement of different functional groups allows for the fine-tuning of the molecule's interaction with its biological target, thereby influencing its potency and selectivity.

Compound SeriesPosition of VariationSubstituentObserved Impact on Pharmacological ProfileReference
3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinonesPosition 6p-methylphenyl, p-chlorophenylMaintained cytotoxic activity compared to methyl group. nih.gov
Benzo[d]imidazo[2,1-b]thiazole carboxamides-4-nitrophenylPotent antitubercular activity (IC₅₀ = 2.32 μM). rsc.org
Benzo[d]imidazo[2,1-b]thiazole carboxamides-2,4-dichloro phenylSignificant antitubercular activity (IC₅₀ = 2.03 μM). rsc.org
Imidazo[2,1-b]thiazole-benzimidazole conjugates--Displayed significant cytotoxicity against human lung cancer cell line A549 with an IC₅₀ value of 1.08 µM. nih.gov

Conformational Analysis and its Correlation with Molecular Target Binding

The three-dimensional conformation of this compound derivatives is a critical factor that dictates their binding affinity and selectivity for molecular targets. The rigid, fused-ring system imposes significant conformational constraints, which can be advantageous for locking the molecule into a bioactive conformation. Molecular docking studies, which inherently consider the conformational flexibility of ligands, have provided valuable insights into how these molecules orient themselves within the binding sites of their targets.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to mathematically correlate the structural features of thiazole (B1198619) derivatives with their biological activities. researchgate.net These methodologies are instrumental in the optimization of lead compounds by predicting the activity of novel, untested molecules. By analyzing a series of compounds with known activities, QSAR models can identify key physicochemical, electronic, and topological descriptors that are critical for the desired biological effect.

For a series of thiazole derivatives acting as Pin1 inhibitors, 2D-QSAR modeling was used to predict their biological activity and to understand the structural basis of their inhibitory action. researchgate.net Such models can guide the synthetic efforts by prioritizing the design of derivatives with a higher probability of exhibiting enhanced potency. The predictive power of these models is validated through various statistical methods, ensuring their reliability in the drug design and optimization process.

Computational Chemistry Approaches in Molecular Design and Prediction

Molecular docking has become an indispensable tool in the rational design of this compound-based therapeutic agents. This computational technique predicts the preferred orientation of a ligand when bound to a specific receptor, providing detailed insights into the intermolecular interactions that stabilize the ligand-receptor complex.

Docking studies have been successfully applied to various derivatives of the imidazo[2,1-b]thiazole scaffold. For example, in the development of anti-proliferative agents, molecular docking was used to screen novel imidazo[2,1-b]thiazole linked thiadiazole conjugates against the Glypican-3 protein, a target in hepatocellular carcinoma. nih.gov The results revealed strong binding interactions with low energy scores, suggesting that these compounds could act as promising drug candidates. nih.gov Similarly, docking studies of imidazo[2,1-b]thiazole-benzimidazole conjugates with tubulin have elucidated their binding mode at the colchicine (B1669291) site, explaining their potent cytotoxic and microtubule-destabilizing effects. nih.gov These computational investigations are crucial for understanding the mechanism of action at a molecular level and for guiding the design of next-generation inhibitors.

Compound SeriesProtein TargetKey Findings from Docking StudiesReference
Imidazo[2,1-b]thiazole linked thiadiazole conjugatesGlypican-3 (GPC-3)Strong binding interactions with lower energy scores, indicating potential as anti-proliferative agents. nih.gov
Imidazo[2,1-b]thiazole-benzimidazole conjugatesTubulin (colchicine binding site)Compounds occupied the colchicine binding site, explaining their microtubule-destabilizing activity. nih.gov
Benzo[d]imidazo[2,1-b]thiazole carboxamide derivativesPantothenate synthetase of M. tuberculosisUnderstanding of the putative binding pattern and stability of the protein-ligand complex. rsc.org
Imidazo[2,1-b]thiazole-chalcone conjugatesTubulinEfficient interaction and binding with the tubulin protein. nih.gov

Quantum chemical calculations offer a powerful approach to investigate the electronic structure, reactivity, and thermodynamic stability of molecules. researchgate.net These methods, such as Density Functional Theory (DFT), can be used to predict various molecular properties that are relevant to drug action and metabolism. researchgate.net

For thiazole derivatives, quantum chemical calculations have been used to determine parameters like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These parameters provide insights into the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity and potential interactions with biological targets. Furthermore, these calculations can predict the thermodynamic stability of different conformers and tautomers, helping to identify the most likely structures present under physiological conditions. mdpi.com By predicting reaction pathways, quantum chemistry can also shed light on the metabolic fate of these compounds, which is an important consideration in drug development. researchgate.net

Mechanisms of Action at the Molecular and Cellular Level

Elucidation of Molecular Target Interaction Profiles

The compound and its analogues exhibit a defined profile of interaction with specific molecular targets, primarily enzymes and receptors, which underpins their pharmacological effects.

Alkaline Phosphatase (ALP): Derivatives of 2,3,5,6-Tetrahydroimidazo[2,1-b]thiazole have been shown to be inhibitors of alkaline phosphatase. A study investigating the effects of bromolevamisole (BL), bromodexamisole (BD), and levamisole (B84282) (LV) on human thyroid alkaline phosphatase found that inhibition was stereospecific. BL was a significantly more potent inhibitor of ALP than its dextrorotatory isomer, BD. Levamisole was identified as a tenfold weaker inhibitor of ALP compared to bromolevamisole.

Table 1: Inhibition of Human Thyroid Alkaline Phosphatase by Imidazo[2,1-b]thiazole (B1210989) Derivatives

Compound IC50 Value (mM) Stereospecificity
Bromolevamisole (BL) 0.0012 Yes
Bromodexamisole (BD) 0.9 Yes

Aldose Reductase (AR): The imidazo[2,1-b]thiazole scaffold has been identified as a promising structure for the development of aldose reductase inhibitors. nih.gov Aldose reductase is a key enzyme in the polyol pathway, which becomes more active during hyperglycemia and is implicated in diabetic complications. nih.gov In a study focused on synthesizing new compounds bearing the imidazo[2,1-b]thiazole moiety, several derivatives were evaluated for their AR inhibitory effects. Among the synthesized compounds, 2-[[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-benzoylhydrazinecarbothioamide demonstrated the most significant aldose reductase inhibitory activity. nih.gov

While various synthetic compounds with heterocyclic structures have affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor complex, direct evidence for the binding of this compound or its primary derivatives to this receptor is not prominent in the reviewed literature. However, structurally related fused heterocyclic systems have demonstrated such activity. For instance, compounds containing a 2-oxo-2H-pyrimido[2,1-b]benzothiazole ring system were found to be competitive inhibitors of ligand binding to benzodiazepine receptors in rat brain membranes. researchgate.net This suggests that the broader thiazole-containing heterocyclic family may have the potential for such interactions, although specific studies on this compound are required for confirmation.

Derivatives of this compound can modulate key intracellular signaling pathways. Brominated derivatives, such as bromolevamisole, have been shown to inhibit adenylate cyclase (AC) activity. This inhibition leads to a potent decrease in cyclic AMP (cAMP) accumulation in cultured human thyroid cells, suggesting a direct action on the catalytic subunit of the enzyme. researchgate.net

Furthermore, various imidazo[2,1-b]thiazole-based compounds have been shown to exert influence over fundamental cellular processes like cell proliferation and apoptosis. Studies on certain derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines, highlighting their interaction with the molecular machinery governing cell survival and division.

Immunological Modulatory Mechanisms

The immunomodulatory properties of this compound, particularly its derivative Levamisole, are a significant aspect of its biological profile. nih.gov The compound appears to restore depressed immune function rather than stimulating it to above-normal levels. drugbank.com

The compound has a notable effect on the production of cytokines, which are critical signaling molecules in the immune system. Specifically, Levamisole has been shown to differentially regulate cytokine expression in macrophages. In studies using thioglycolate-elicited peritoneal macrophages from mice, treatment with Levamisole resulted in a twofold enhancement of lipopolysaccharide (LPS)-stimulated Interleukin-1 (IL-1) production compared to controls. nih.gov In contrast, the production of Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6) by the same macrophages was inhibited. nih.gov This indicates a targeted modulation of the cytokine cascade rather than a general enhancement.

Further studies have shown that Levamisole can also induce the production of other key cytokines. It upregulates Interleukin-18 (IL-18), a potent stimulator of interferon-gamma (IFN-γ) production, thereby shifting the immune balance towards a Type 1 response. nih.govresearchgate.net It also stimulates the production of Interleukin-12 (IL-12) and Interleukin-10 (IL-10) by dendritic cells. frontiersin.orgnih.gov

Table 2: Effect of Levamisole on Cytokine Production by LPS-Stimulated Macrophages

Cytokine Effect
Interleukin-1 (IL-1) Twofold Enhancement
Tumor Necrosis Factor (TNF) Inhibition (up to 62%)

This compound and its derivatives can potentiate the function of monocytes and macrophages. drugbank.com Levamisole enhances macrophage activity, including critical functions such as phagocytosis and chemotaxis, thereby boosting the innate immune response. drugbank.compatsnap.com It also activates and promotes the maturation of human monocyte-derived dendritic cells, which are crucial for initiating adaptive immune responses. nih.gov

The compound's influence extends to other immune cells as well. Levamisole can enhance T-cell responses by stimulating their activation and proliferation. drugbank.com This effect is thought to contribute to the restoration of depressed cell-mediated immunity. researchgate.net However, some research also indicates that Levamisole can act as an immunosuppressive agent by directly decreasing the activation and proliferation of human T cells through the induction of a DNA damage response, suggesting its effects may be context-dependent. nih.gov

Effects on Lymphocyte Proliferation and Humoral Immunity

This compound, particularly its levorotatory isomer known as Levamisole, demonstrates significant immunomodulatory properties. Its mechanism is believed to involve mimicking the action of the thymic hormone thymopoietin, which influences various components of the immune system. nih.gov The compound appears to restore depressed immune function rather than stimulating it to above-normal levels. drugbank.com

Research indicates that the compound can stimulate the proliferation and activation of T-lymphocytes. drugbank.compatsnap.com It enhances T-cell responses and can potentiate monocyte and macrophage functions, including phagocytosis and chemotaxis. drugbank.com The immunoregulatory action is likely targeted at stimulating regulatory T-cells to restore homeostasis in a compromised immune system. nih.gov Studies on derivatives have been conducted to assess their ability to mobilize the CD2 receptor on human T-lymphocytes. nih.gov

In terms of humoral immunity, studies in animal models have shown effects on immunoglobulin levels. For instance, research in rats indicated that Levamisole stored at 4°C significantly increased serum IgG and IgA levels. nih.gov This suggests an enhancement of the humoral immune response, which is mediated by antibodies produced by B-lymphocytes (plasma cells).

Cellular and Biochemical Mechanisms of Anthelmintic Action

The primary and most well-understood mechanism of this compound is its action as an anthelmintic agent. drugbank.comnih.gov It functions as a nicotinic acetylcholine (B1216132) receptor agonist, specifically targeting the L-subtype of these receptors on the muscle cells of nematodes (roundworms). drugbank.compatsnap.com

Upon binding to these receptors, the compound causes a depolarization of the muscle cell membrane. patsnap.com This leads to an influx of sodium ions, resulting in uncontrolled muscle contraction. patsnap.com Unlike the normal physiological process where muscle contraction is followed by relaxation, the sustained depolarization induced by the compound leads to a state of spastic paralysis in the parasite. patsnap.com The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled by natural peristalsis. patsnap.com This mechanism is highly effective against various nematode infections. researchgate.netnih.gov

Antitumor and Antiproliferative Mechanisms

Derivatives of the core imidazo[2,1-b]thiazole structure have been extensively investigated for their antitumor and antiproliferative properties. nih.govresearchgate.net These compounds have shown the ability to inhibit the growth of various human cancer cell lines, acting through several distinct molecular pathways. nih.govnih.gov

A significant mechanism underlying the anticancer potential of thiazole-based compounds is the inhibition of protein tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. nih.gov Deregulation of these kinases is a hallmark of many cancers.

Specifically, derivatives of imidazo[2,1-b]thiazole have been identified as inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1), a validated target in cancer therapy. nih.govrjsocmed.comresearchgate.net Studies have shown that 2-aryl-5-methylthiazole analogues can act as ATP-competitive inhibitors of FGFR-1, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range. nih.govrjsocmed.com Similarly, other research has focused on developing 2,3-dihydroimidazo[2,1-b]thiazoles as dual inhibitors of both Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF1R), achieving potent inhibition in the nanomolar range. researchgate.net

Derivative TypeTarget KinasePotency (IC50)Reference
2-aryl-5-methylthiazole analoguesFGFR-1Low micromolar to nanomolar nih.govrjsocmed.com
Indazole derivativesFGFR-13.3 nM - 15.0 nM nih.gov
2,3-dihydroimidazo[2,1-b]thiazolesEGFR35.5 nM researchgate.net
2,3-dihydroimidazo[2,1-b]thiazolesIGF1R52 nM researchgate.net

Another key antitumor mechanism of imidazo[2,1-b]thiazole derivatives is their ability to interfere with the cell cycle and induce apoptosis (programmed cell death). nih.gov Dysregulation of apoptosis is a fundamental characteristic of cancer cells, allowing them to survive and proliferate uncontrollably. nih.gov

Research has demonstrated that specific conjugates, such as imidazo[2,1-b]thiazole-benzimidazole derivatives, can arrest the cell cycle at the G2/M phase in lung cancer cells (A549). nih.gov Other studies on imidazo[2,1-b]thiazole-based aryl hydrazones found they could arrest breast cancer cells (MDA-MB-231) in the G0/G1 phase. nih.gov Following cell cycle arrest, these compounds have been shown to trigger apoptosis. nih.govnih.gov The induction of apoptosis has been confirmed through various assays, including Annexin V-FITC staining, measurement of mitochondrial membrane potential, and observation of nuclear morphological changes with DAPI staining. nih.govnih.gov Some thiazole (B1198619) derivatives induce apoptosis through the mitochondrial-dependent pathway by upregulating pro-apoptotic genes (like p53 and Bax) and downregulating anti-apoptotic genes (like Bcl-2). frontiersin.org

DerivativeCell LineCell Cycle Arrest PhaseApoptosis InductionReference
Imidazo[2,1-b]thiazole-benzimidazole conjugateA549 (Lung)G2/MYes nih.gov
Imidazo[2,1-b]thiazole-based aryl hydrazoneMDA-MB-231 (Breast)G0/G1Yes nih.gov
Bis-thiazole derivativeKF-28 (Ovarian)G1Yes frontiersin.org

Physico-Chemical Mechanisms of Corrosion Inhibition: Adsorption and Electron Transfer Processes

Beyond its biological activities, this compound and related heterocyclic compounds containing nitrogen and sulfur atoms are effective corrosion inhibitors for metals, particularly steel in acidic environments. researchgate.netresearchgate.net The primary mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier against the corrosive medium. nih.govicrc.ac.irnih.gov

This adsorption can occur through two main processes:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. nih.gov

Chemisorption: This is a stronger form of adsorption involving the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal. researchgate.netnih.gov The presence of heteroatoms (N, S) with lone pairs of electrons and π-electrons in the heterocyclic rings facilitates this charge sharing. researchgate.netnih.gov

The adsorption process typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov The value of the standard free energy of adsorption (ΔG°ads) indicates the spontaneity of the process and helps distinguish between physisorption and chemisorption. nih.gov These compounds act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The formation of this protective layer effectively blocks the active sites for corrosion and hinders the charge and mass transfer processes responsible for metal degradation. mdpi.com

Preclinical Pharmacological Investigations and Biological Activity Profiling

In Vitro Screening Assays for Diverse Biological Activities

In vitro screening provides a fundamental assessment of a compound's biological effects at a cellular and molecular level. For 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole and its analogues, these assays have demonstrated a broad range of activities, from combating infectious microorganisms to influencing inflammatory pathways and cancer cell proliferation.

Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold have been extensively evaluated for their ability to inhibit the growth of various pathogens, including bacteria, fungi, and viruses. nih.gov

Antibacterial Activity: Novel 5,6-dihydroimidazo[2,1-b]thiazole compounds have been identified as potent antimicrobial agents, particularly against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In one study, a library of these compounds was screened, and several derivatives showed significant growth inhibition of MRSA. The most active compound demonstrated a minimum inhibitory concentration (MIC90) value of 3.7 µg/mL against MRSA. nih.gov Further research indicated that the mechanism of action for these compounds might involve the inhibition of DNA gyrase activity. nih.gov Other studies have synthesized and tested various imidazo[2,1-b]thiazole derivatives, revealing promising activity against strains such as Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govrsc.org For instance, a benzo-[d]-imidazo-[2,1-b]-thiazole derivative, IT10, displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra with an IC50 of 2.32 μM. rsc.org

Antifungal Activity: The antifungal potential of this class of compounds has also been a subject of investigation. Studies have shown that certain thiazole (B1198619) derivatives exhibit high antifungal activity against pathogenic fungi like Candida albicans. scispace.com The mechanism of action is thought to be related to disrupting the fungal cell wall or membrane structure. scispace.com The lipophilicity of these derivatives appears to correlate with their antifungal efficacy. scispace.com

Antiviral Activity: Research into the antiviral properties of imidazo[2,1-b]thiazole derivatives has yielded promising results against a variety of viruses. In one study, a series of novel acyl-hydrazone and spirothiazolidinone derivatives were synthesized and evaluated. One compound, 6d, was identified as a potent agent against Coxsackie B4 virus, while another, 5d, was effective against Feline corona and Feline herpes viruses. nih.govnih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Imidazo[2,1-b]thiazole Derivatives
Derivative ClassTarget OrganismKey FindingReference
5,6-dihydroimidazo[2,1-b]thiazolesMethicillin-resistant Staphylococcus aureus (MRSA)MIC90 value of 3.7 µg/mL for the most active compound. nih.gov
Benzo-[d]-imidazo-[2,1-b]-thiazole (IT10)Mycobacterium tuberculosis H37RaIC50 of 2.32 μM. rsc.org
Spirothiazolidinone derivative (6d)Coxsackie B4 virusIdentified as a potent antiviral agent. nih.govnih.gov
Spirothiazolidinone derivative (5d)Feline corona and Feline herpes virusesShowed effectiveness against these viruses. nih.govnih.gov

The imidazo[2,1-b]thiazole structure is a key feature of compounds investigated for immunoregulatory and anti-inflammatory properties. nih.gov A series of 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles were synthesized by combining structural elements of the anti-inflammatory drug flumizole (B1672887) and the immunoregulatory drug levamisole (B84282). nih.gov These compounds were found to possess a desirable combination of both activities. More recent studies have focused on hybrid molecules, such as indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. rsc.org These compounds were evaluated for their ability to inhibit the production of pro-inflammatory cytokines like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced RAW264.7 cells. rsc.org One derivative, compound 13b, was identified as the most potent anti-inflammatory agent among those tested, without showing cytotoxicity. rsc.org

The parent compound, 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, known as Tetramisole (B1196661), and its levorotatory isomer, Levamisole, are well-established anthelmintics. nih.govresearchgate.net The discovery of Tetramisole emerged from screening a large series of imidazothiazole derivatives, where it was identified as a novel broad-spectrum anthelmintic. researchgate.net It is effective against a wide range of adult and immature gastrointestinal and pulmonary nematodes. researchgate.net Subsequent research has continued to explore the anthelmintic potential of new thiazole derivatives, using in vitro models with organisms like the earthworm Pheritima posthuma to screen for activity. In such studies, the time taken for paralysis and death of the worms is measured to determine the efficacy of the synthesized compounds.

The imidazo[2,1-b]thiazole nucleus is a prominent scaffold in the design of new anticancer agents. Numerous studies have synthesized and evaluated derivatives for their ability to inhibit the growth of and induce death in various cancer cell lines.

A series of 18 new imidazo[2,1-b]thiazole derivatives were tested for antiproliferative activity against the A375P human melanoma cell line. Several compounds showed potency superior to the reference drug sorafenib, with two compounds in particular (26 and 27) exhibiting selectivity towards melanoma cell lines. nih.govelsevierpure.com Other research has focused on the cytotoxic and apoptotic effects of different derivatives on glioma C6 cancer cells. nih.gov These studies also investigated the inhibition of focal adhesion kinase (FAK), a key enzyme in cancer progression. nih.gov The National Cancer Institute (NCI) has also evaluated imidazo[2,1-b]thiazole derivatives in its 60-cell line panel, with some compounds showing significant cytotoxic effects across a variety of human tumor cell lines, including those from colon, lung, ovarian, melanoma, prostate, and breast cancers. heteroletters.orgijpsr.com

Table 2: In Vitro Antiproliferative Activity of Imidazo[2,1-b]thiazole Derivatives
DerivativeCancer Cell LineKey FindingReference
Compounds 26 and 27Melanoma (e.g., A375P)Superior potency to sorafenib; sub-micromolar IC50 values. nih.govelsevierpure.com
Spirothiazolidinone derivativesGlioma C6Exhibited high FAK inhibitory activities. nih.gov
Compound 5a (NSC D-754956/1)Leukemic cancer cell lineFound to be the most active candidate in a five-dose level screening. ijpsr.com

Exploratory studies have begun to investigate the potential of imidazo[2,1-b]thiazole derivatives to exert effects on the central nervous system (CNS). A focused library of 4-imidazo[2,1-b]thiazole-1,4-dihydropyridines was synthesized and evaluated for neuroprotective effects. researchgate.net The results indicated that substituents on the bicyclic scaffold could influence these properties. researchgate.net Another area of research has examined the effects of thiazole-carboxamide derivatives on α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors, which are crucial for excitatory neurotransmission in the brain. mdpi.com All tested compounds showed potent inhibition of AMPAR-mediated currents, suggesting they could act as negative allosteric modulators and have potential as therapeutics for neurological disorders characterized by excitotoxicity. mdpi.com

In Vivo Studies in Non-Clinical Animal Models

Following promising in vitro results, select derivatives of this compound have been advanced to in vivo studies in various animal models to assess their efficacy and biological activity in a whole-organism context.

The well-known anthelmintic Tetramisole has been studied in numerous domestic animal species, including sheep and goats, for the treatment of gastro-intestinal worms and lungworms. nih.gov Clinical trials confirmed its efficacy against various nematode infections. nih.gov Similarly, studies have documented its effectiveness against parasites like Ascaris lumbricoides, hookworm, and Trichostrongylus orientalis in human clinical scenarios, which followed initial animal testing. nih.gov

In the realm of anti-inflammatory research, 5,6-diaryl-2,3-dihydroimidazo[2,1-b]thiazoles were evaluated in the rat adjuvant-induced arthritis model and the mouse oxazolone-induced contact sensitivity assay. nih.gov These models are standard for assessing anti-inflammatory and immunoregulatory potential, and a number of compounds in the series were found to possess the desired combination of activities. nih.gov

For antimicrobial applications, an in vivo wax moth worm infectious model was used to test a novel 5,6-dihydroimidazo[2,1-b]thiazole compound. The compound successfully protected the worms against an MRSA infection, demonstrating its potential efficacy in a living system. nih.gov

Assessment of Anthelmintic Efficacy in Laboratory Animals and Livestock

The anthelmintic properties of this compound have been demonstrated in numerous studies involving both laboratory animals and livestock. As a synthetic imidazothiazole derivative, it acts as a nicotinic acetylcholine (B1216132) receptor agonist, causing spastic paralysis in parasitic worms, which leads to their expulsion from the host. nbinno.comresearchgate.net

Research in sheep has shown high efficacy against a broad spectrum of gastrointestinal and lungworm nematodes. journals.co.zajournals.co.za Studies have demonstrated its effectiveness against various species including Haemonchus contortus, Ostertagia circumcincta, Trichostrongylus spp., Nematodirus spp., Oesophagostomum columbianum, Gaigeria pachyschelis, Chabertia ovina, and Dictyocaulus filaria. journals.co.zajournals.co.za The efficacy has been observed to be dose-dependent, with higher doses proving effective against both mature and immature stages of these parasites. journals.co.za

In cattle, formulations of this compound have been evaluated for their effectiveness against nematode infections. nih.gov Studies in calves with experimental infections of Ostertagia ostertagi have shown significant removal of the parasites. nih.gov Furthermore, research in fattening calves with mixed internal parasite infections, including Fasciola gigantica and Trichostrongylidae spp., showed a 100% anthelmintic efficacy based on fecal egg count reduction tests. ekb.eg

The compound has also been found to be effective in other livestock and domestic animals. In goats, it has been used to control endoparasite infections. sciencehorizon.com.ua Studies in dogs have shown its efficacy against nematodes like hookworms and Toxocara. scialert.net In poultry, it has been used to combat helminth infections. sciencehorizon.com.ua Research in Korean rockfish demonstrated in vitro and in vivo efficacy against the monogenean parasite Microcotyle sebastis. mdpi.com

The racemic mixture, Tetramisole, and its levo-isomer, Levamisole, have both shown anthelmintic activity. semanticscholar.org However, the (S)-(-)-enantiomer, Levamisole, is considered more potent. researchgate.netchiralpedia.com

Table 1: Summary of Anthelmintic Efficacy in Various Animal Models

Animal ModelParasite(s)Key Findings
SheepHaemonchus contortus, Ostertagia circumcincta, Trichostrongylus spp., Nematodirus spp., Oesophagostomum columbianum, Gaigeria pachyschelis, Chabertia ovina, Dictyocaulus filariaHigh, dose-dependent efficacy against mature and immature stages. journals.co.zajournals.co.za
CattleOstertagia ostertagi, Fasciola gigantica, Trichostrongylidae spp.Significant parasite removal and 100% efficacy in fecal egg count reduction. nih.govekb.eg
GoatsEndoparasitesEffective in controlling infections. sciencehorizon.com.ua
DogsHookworms, ToxocaraDemonstrated anthelmintic properties against these nematodes. scialert.net
PoultryHelminthsUsed for the treatment of worm infestations. sciencehorizon.com.ua
Korean RockfishMicrocotyle sebastisShowed in vitro and in vivo efficacy. mdpi.com

Characterization of Immunomodulatory Effects in Animal Systems

Beyond its role as an anthelmintic agent, this compound, particularly its levorotatory isomer Levamisole, is recognized for its immunomodulatory properties. nbinno.comnbinno.com It has been shown to restore depressed immune functions rather than stimulating them to above-normal levels. drugbank.com

In farm animals, Levamisole has been suggested as a dietary immunomodulator to counteract the overuse of antimicrobials. bdvets.org Studies in cattle and sheep have indicated that it can improve the immune system, possibly by reducing stress hormones, especially during susceptible periods like parturition and for neonatal immunity. bdvets.orgnih.gov In calves, the combination of Levamisole and vitamin E has been shown to stimulate the immune system and promote humoral immunity, enhancing their resistance to neonatal infections. nih.gov

The impact of Levamisole on the immune system has been observed across different animal species. bdvets.org It has been shown to influence both innate and humoral immunity. nih.gov For instance, it can increase the expression of certain cell surface molecules on dendritic cells, leading to the stimulation of T helper 1 (Th1) cells. bdvets.orgnih.gov It also influences humoral immunity by inducing T helper 2 (Th2) and cytotoxic T cells. nih.gov

Table 2: Overview of Immunomodulatory Effects in Animal Systems

Animal SystemObserved Effects
GeneralRestores depressed immune function, stimulates T-cell responses, enhances monocyte, macrophage, and neutrophil functions. drugbank.com
Farm Animals (Cattle, Sheep)Improves immune system, potentially by reducing stress hormones; beneficial for neonatal immunity. bdvets.orgnih.gov
CalvesIn combination with vitamin E, promotes humoral immunity and enhances resistance to neonatal infections. nih.gov

Anti-exudative Activity Investigations in Animal Models

While the primary focus of research on this compound has been on its anthelmintic and immunomodulatory properties, some studies have explored its anti-inflammatory effects, including its anti-exudative activity. This activity is often associated with the compound's ability to modulate the immune response.

The immunomodulatory effects of Levamisole, the active levo-isomer, contribute to its anti-inflammatory properties. By restoring depressed immune function and influencing the activity of various immune cells, it can help regulate the inflammatory process. drugbank.com For instance, its ability to potentiate macrophage function and increase neutrophil mobility and adherence can play a role in resolving inflammation. drugbank.com

While direct and extensive studies focusing solely on the anti-exudative activity of this compound in animal models are not widely reported in the provided search results, its known immunomodulatory actions suggest a potential role in mitigating inflammatory exudation. The compound's influence on T-cell responses and cytokine status could indirectly contribute to reducing the exudative phase of inflammation. bdvets.org

Preclinical Antitumor Studies in Rodent Models

The potential of this compound, specifically Levamisole, as an anticancer agent has been investigated in preclinical rodent models. nih.gov These studies have often focused on its use as an adjuvant therapy in combination with other cancer treatments. nih.gov

Animal studies have suggested that the antitumor activity of Levamisole may be dose-dependent and more effective on slow-growing tumors. nih.gov It has also been shown to affect the formation of metastases. nih.gov The most promising results have been observed when Levamisole is used as an adjuvant to conventional cytoreductive treatments. nih.gov

The anticancer effects of Levamisole are thought to be linked to its immunomodulatory properties. bdvets.org By stimulating the host's immune system, it may help in the recognition and elimination of cancer cells. bdvets.org The mechanisms are believed to involve influences on interferons, the lymphocyte cycle, and energy consumption of cancer cells. bdvets.orgnih.gov

In rodent models, the combination of Levamisole with other chemotherapeutic agents has been a primary area of investigation. For example, its co-administration with 5-fluorouracil (B62378) has been explored for various cancer therapies. bdvets.orgnih.gov Preclinical evaluations have been conducted in a range of cancers, including colon cancer and melanoma. nih.gov While some trials in advanced cancers have been inconclusive, there is some indication that Levamisole may be useful as an adjuvant therapy for resected melanoma. nih.gov

Table 3: Summary of Preclinical Antitumor Findings in Rodent Models

Cancer ModelKey Findings
GeneralActivity is dose-dependent and more effective on slow-growing tumors; affects metastasis formation. nih.gov
Adjuvant TherapyBest results observed when used as an adjuvant to cytoreductive treatments. nih.gov
Colon Cancer/MelanomaInvestigated as an adjuvant therapy, sometimes in combination with 5-fluorouracil. bdvets.orgnih.govnih.gov

Pharmacokinetic Profiling and Drug-Likeness Assessment (excluding toxicity aspects)

The pharmacokinetic profile of this compound is crucial for understanding its behavior in the body and for optimizing its therapeutic use.

Research into Absorption, Distribution, and Metabolism (ADME) Characteristics

Studies have shown that Levamisole is readily absorbed regardless of the route of administration and is rapidly excreted, primarily through the urine. fao.org The rate of absorption and elimination half-life can vary depending on the route of administration (oral, parenteral, or dermal). fao.org Following intramuscular or subcutaneous injection, the drug is most rapidly absorbed, with peak plasma levels observed within 1-2 hours. fao.org

Levamisole undergoes extensive and rapid metabolism. fao.org The parent drug accounts for a small percentage of the dose excreted in urine and feces and is found in low concentrations in tissues. fao.org The major metabolic pathways involve oxidation and hydrolysis. fao.org In plasma, the parent drug and its major metabolites can be detected for up to eight days, while in urine, they are detectable for up to twenty days. researchgate.net A pharmacokinetic study indicated that Levamisole levels increase rapidly at 45 minutes after administration and then gradually decline. researchgate.net

A self-administration study with racemic Tetramisole showed that while peak concentrations of the two enantiomers, Levamisole and Dexamisole (B1670332), did not differ significantly, Dexamisole had a significantly longer apparent elimination half-life (7.02–10.0 h) compared to Levamisole (2.87–4.77 h). researchgate.net

Predictive Modeling for Drug-Like Properties

In silico studies are increasingly used to predict the drug-like properties of chemical compounds, including those with the imidazo[2,1-b]thiazole scaffold. These predictive models assess various physicochemical properties to determine a compound's potential as a drug candidate.

For derivatives of imidazo[2,1-b]thiazole, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling has been conducted. nih.gov These studies have provided promising data regarding the drug-likeness and drug-score of certain derivatives. nih.gov

Predictive modeling for related heterocyclic compounds, such as thiazolo[3,2-b] nih.govdrugbank.combdvets.orgtriazole and imidazo[2,1-b] nih.govdrugbank.comnih.govthiadiazole derivatives, has highlighted their potential as drug candidates with good gastrointestinal absorption and a safe toxicity profile based on in silico predictions. mdpi.com Such studies contribute to the understanding of the drug-like properties of the broader class of compounds containing the imidazo[2,1-b]thiazole core structure.

Non Biological Research Applications

Applications in Materials Science and Engineering

The intrinsic electronic characteristics of the imidazo[2,1-b]thiazole (B1210989) core have prompted investigations into its utility in the creation of novel materials with specific functionalities.

The fused heterocyclic structure of imidazo[2,1-b]thiazole is a key component in the synthesis of novel conjugated polymers. rsc.orgrsc.org Researchers have successfully created a series of fused heterocyclic conjugated polymers that incorporate imidazo[2,1-b]thiazole units directly into their main chain. rsc.org These polymers exhibit notable characteristics, including excellent solubility and relatively good thermal stability. rsc.org

From an electronic and optical perspective, these materials are distinguished by their low energy bands. rsc.org The optical properties have been characterized using UV-Vis absorption and photoluminescence spectroscopy. rsc.org For example, a series of synthesized polymers (P1-P6) in a tetrahydrofuran (B95107) (THF) solution showed specific absorption and emission spectra, indicating their potential for applications in optoelectronics. rsc.orgrsc.org The ability to incorporate this thiazole (B1198619) derivative into polymer backbones opens avenues for creating materials with tailored electronic and photoluminescent properties for various engineering applications.

Derivatives of 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole have been identified as effective corrosion inhibitors for metals, particularly for steel in acidic environments. A notable example is (S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrochloride, which has demonstrated significant efficacy in protecting N80 steel in a 0.5 M hydrochloric acid (HCl) solution.

Research employing gravimetrical and electrochemical methods has shown that this compound can achieve a corrosion inhibition efficiency exceeding 95%. The mechanism of protection involves the formation of a spontaneous protective layer on the steel's surface. This layer is adsorbed chemically, and the adsorption process has been found to follow the Langmuir adsorption isotherm model. The inhibitor is categorized as a mixed-type inhibitor, meaning it affects both the anodic and cathodic corrosion reactions. The presence of heteroatoms (N, S) and a phenyl ring in the molecule facilitates its strong adsorption onto the metallic surface, thereby preventing corrosive attack.

Inhibition Efficiency of (S)-6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole hydrochloride on N80 Steel in 0.5 M HCl
Concentration (ppm)Inhibition Efficiency (%)
5085.2
10090.5
20093.8
40095.6

Research in Agrochemical Development

The broader class of imidazo[2,1-b]thiazole derivatives has been reported in scientific literature as possessing potential herbicidal and insecticidal properties. nih.govmdpi.com This has led to the synthesis and screening of various analogues for applications in agriculture. The biological activity is attributed to the specific fused heterocyclic scaffold. However, detailed research findings and specific data on the efficacy of this compound itself as an agrochemical agent are not extensively documented in publicly available literature. While the parent structure is part of a class of compounds with recognized potential in this field, further targeted research is required to elucidate its specific activities and potential applications in agrochemical development.

Environmental Research and Contaminant Studies

Environmental studies have often focused on a prominent derivative, (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, commonly known as Levamisole (B84282). Due to its use, its environmental fate and ecotoxicity are of interest.

Data on the ecotoxicity of Levamisole hydrochloride indicates its potential impact on aquatic organisms. merck.com Studies have determined the concentration levels that are lethal to fish and harmful to aquatic invertebrates, which are crucial metrics for environmental risk assessment.

Ecotoxicity of Levamisole Hydrochloride
OrganismTest TypeEndpointConcentrationExposure Time
Oryzias latipes (Japanese medaka)Acute ToxicityLC5037.3 mg/L96 hours
Daphnia magna (Water flea)Acute ToxicityEC5064 mg/L48 hours

Regarding its persistence, Levamisole is known to be intensively metabolized in animals, with metabolites being the primary form of excretion. mdpi.com Studies on its stability in aqueous solutions show that it undergoes degradation, particularly at elevated temperatures. nih.gov Research into tissue residue depletion in food-producing animals indicates that Levamisole and its metabolites are excreted relatively rapidly. mdpi.com Understanding the degradation pathways and ecotoxicity of such compounds is essential for managing their environmental impact.

Future Research Directions and Unexplored Avenues

Rational Design of Next-Generation Imidazo[2,1-b]thiazole (B1210989) Derivatives with Enhanced Specificity and Potency

The imidazo[2,1-b]thiazole scaffold is a versatile foundation for developing targeted therapeutic agents. Future research will increasingly focus on the rational design of new derivatives to maximize their potency against specific biological targets while minimizing off-target effects. This involves a deep understanding of the structure-activity relationships (SAR) that govern their biological actions.

Key strategies for next-generation design include:

Target-Specific Modifications: By identifying the key interactions between an imidazo[2,1-b]thiazole derivative and its target enzyme or receptor, medicinal chemists can introduce specific functional groups to enhance binding affinity and selectivity. For instance, new analogs containing a methyl sulfonyl COX-2 pharmacophore have been synthesized and shown to be highly potent and selective inhibitors of the COX-2 isoenzyme. brieflands.comresearchgate.net

Hybridization: Combining the imidazo[2,1-b]thiazole core with other pharmacologically active motifs is a promising approach. This molecular hybridization strategy has been used to create conjugates with benzimidazoles to act as microtubule-targeting agents or with thiazoles and hydrazones to develop promising anti-mycobacterial agents. nih.govresearchgate.net

Stereochemistry: The spatial arrangement of atoms is crucial for biological activity. The well-known anthelmintic drug Levamisole (B84282), for example, is the (S)-enantiomer of Tetramisole (B1196661). nih.gov Future work should systematically explore the stereoisomers of new derivatives to identify the most active and specific configurations.

Detailed research findings have demonstrated the potential for creating highly potent derivatives. For example, certain imidazo[2,1-b]thiazole-based aryl hydrazones have shown significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. rsc.org Similarly, specific benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have displayed potent activity against Mycobacterium tuberculosis. rsc.orgsemanticscholar.orgrsc.org

Table 1: Examples of Imidazo[2,1-b]thiazole Derivatives and Their Biological Activity
Derivative ClassTargetReported Potency (IC50)Reference
Benzo-[d]-imidazo-[2,1-b]-thiazole Carboxamide Triazoles (IT10)Mycobacterium tuberculosis H37Ra2.32 μM rsc.org
Benzo-[d]-imidazo-[2,1-b]-thiazole Carboxamide Triazoles (IT06)Mycobacterium tuberculosis H37Ra2.03 μM rsc.org
Imidazo[2,1-b]thiazole-based Aryl Hydrazone (9m)MDA-MB-231 (Breast Cancer)1.12 μM rsc.org
Imidazo[2,1-b]thiazole-based Aryl Hydrazone (9i)MDA-MB-231 (Breast Cancer)1.65 μM rsc.org
Imidazo[2,1-b]thiazole-Benzimidazole Conjugate (6d)A549 (Lung Cancer)1.08 μM nih.gov
Imidazo[2,1-b]thiazole linked Triazole Conjugate (4h)A549 (Lung Cancer)0.78 μM nih.gov
N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)COX-2 Enzyme0.08 μM researchgate.net

Discovery of Novel Therapeutic or Industrial Applications for the Compound Class

The imidazo[2,1-b]thiazole nucleus is associated with an exceptionally broad spectrum of biological activities, suggesting that its potential applications are far from fully realized. nih.govmdpi.com While much research has focused on its therapeutic uses, opportunities in industrial sectors also warrant exploration.

Unexplored Therapeutic Avenues: The known pharmacological profile of this class includes antibacterial, antifungal, antiviral, anthelmintic, anticancer, anti-inflammatory, and antitubercular properties. nih.govrsc.orgsciforum.net Future research should aim to:

Explore New Disease Targets: Systematically screening diverse libraries of imidazo[2,1-b]thiazole derivatives against a wider range of therapeutic targets, including those for neurodegenerative diseases, metabolic disorders, and rare diseases, could uncover novel applications. mdpi.com

Combat Drug Resistance: The structural novelty of many imidazo[2,1-b]thiazole derivatives could be leveraged to combat pathogens and cancer cells that have developed resistance to existing drugs. Studies have already shown efficacy against various resistant strains of M. tuberculosis. researchgate.net

Potential Industrial Applications: Beyond medicine, the reported herbicidal and insecticidal properties of some derivatives point toward potential uses in agriculture. nih.gov Further investigation in this area could lead to the development of new crop protection agents. Other potential industrial applications might include:

Agrochemicals: Rational design could produce more potent and selective herbicides or insecticides with favorable environmental profiles.

Materials Science: The unique heterocyclic structure could be explored for applications in materials science, such as in the development of novel polymers or functional coatings.

Integration of Advanced Computational Methodologies for Predictive Compound Design and Mechanism Elucidation

Modern drug discovery and chemical research are increasingly driven by computational methodologies. Integrating these advanced tools more deeply into the study of imidazo[2,1-b]thiazoles can accelerate the design-synthesize-test cycle and provide profound insights into their mechanisms of action.

Future research should emphasize:

Predictive Modeling: The use of in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives can help prioritize the synthesis of compounds with the highest chance of success. rsc.orgsemanticscholar.org

Molecular Docking and Dynamics: These techniques are crucial for understanding how a compound binds to its biological target. rsc.org Molecular docking can predict the binding pose, while molecular dynamics simulations can reveal the stability of the compound-target complex over time, offering a more dynamic picture of the interaction. rsc.org

Mechanism of Action Studies: Computational approaches can help elucidate how these compounds exert their biological effects at a molecular level. For example, in silico studies have been used to investigate how certain derivatives inhibit hypoxia-inducible factor (HIF), a key target in cancer therapy. ijpsr.com Similarly, computational analysis has supported findings that some derivatives act as microtubule-destabilizing agents by binding to the colchicine (B1669291) site on tubulin. nih.govnih.gov

Exploration of Emerging Synthetic Routes for Sustainable Production

As interest in imidazo[2,1-b]thiazole derivatives grows, the development of efficient, cost-effective, and environmentally friendly synthetic methods becomes paramount. Traditional multi-step syntheses often suffer from long reaction times, harsh conditions, and low yields. mdpi.com Future research will focus on emerging "green" chemistry approaches for sustainable production.

Promising sustainable synthetic strategies include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. Microwave assistance has been successfully used to produce imidazo[2,1-b]thiazole derivatives in a green and sustainable manner. researchgate.netresearchgate.net

One-Pot Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, allow for the synthesis of complex molecules in a single step from three or more reactants. mdpi.comsciforum.net This approach improves efficiency, reduces waste, and simplifies purification processes. mdpi.com

Green Solvents and Catalysts: Replacing hazardous organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of synthesis. researchgate.netresearchgate.net The use of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid, also contributes to more sustainable processes. mdpi.com

Solid-Phase Synthesis: This method facilitates the high-throughput synthesis of libraries of imidazo[2,1-b]thiazole derivatives, which is valuable for screening and SAR studies. nih.gov

Table 2: Comparison of Synthetic Methodologies for Imidazo[2,1-b]thiazoles
MethodologyKey AdvantagesExample ConditionReference
Microwave-Assisted SynthesisRapid reaction times, high yields, energy efficientPEG-400, 180W (MWI), 6 min researchgate.net
Groebke–Blackburn–Bienaymé Reaction (GBBR)One-pot, high atom economy, operational simplicityToluene (B28343), 100 °C, 30 min mdpi.com
Green Solvent MethodBiodegradable, recyclable, reduced environmental hazardPEG-400, 90 °C, 4h researchgate.netresearchgate.net
Solid-Phase SynthesisHigh-throughput, simplified purificationReaction on MBHA resin, HF cleavage nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole and its derivatives?

  • The compound is synthesized via S-alkylation of thioureas, as demonstrated in the preparation of isothiourea derivatives with enhanced anthelmintic activity. Key intermediates include 6-(3-isothiocyanatophenyl) or 6-(3-aminophenyl) derivatives reacting with amines/isothiocyanates. Reaction conditions (e.g., pH, solvent) influence transposition pathways, as observed in allylic rearrangements under alkaline conditions .
  • Methodological Tip : Use proton NMR to monitor structural rearrangements and confirm regioselectivity during synthesis .

Q. How can the purity and stereochemistry of this compound derivatives be validated?

  • Chiral resolution via HPLC or GC-MS is critical for distinguishing enantiomers (e.g., levamisole [(6S)-isomer] vs. dexamisole [(6R)-isomer]). Polarimetric analysis ([α]²⁰D values: -130 to -122 for levamisole hydrochloride) and X-ray crystallography are used to confirm stereochemical integrity .
  • Methodological Tip : Combine melting point analysis (228–230°C for levamisole hydrochloride) with spectroscopic data (IR, ¹H/¹³C NMR) for cross-validation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) in this compound derivatives?

  • Modifications at the 3- or 6-positions significantly impact biological activity. For example:

  • Anthelmintic activity : 3′-Benzoylurea derivatives exhibit broad-spectrum nematode/cestode activity, with electron-withdrawing substituents enhancing potency .
  • Antioxidant activity : 3-Aryl-substituted derivatives (e.g., 4-hydroxyphenyl) show 60–97% DPPH radical inhibition, linked to phenolic groups’ electron-donating effects .
    • Methodological Tip : Use DFT calculations and molecular docking to predict binding interactions with targets like alkaline phosphatase or parasitic enzymes .

Q. How can conflicting data on biological activity between derivatives be resolved?

  • Contradictions arise from stereochemical variations (e.g., levamisole vs. tetramisole) or assay conditions. For example:

  • Levamisole ((6S)-isomer) inhibits alkaline phosphatase (IC₅₀ ~10 µM), while dexamisole is inactive .
  • Discrepancies in anthelmintic efficacy may stem from parasite strain specificity or solubility differences (e.g., hydrochloride salts vs. free bases) .
    • Methodological Tip : Standardize in vitro assays (e.g., nematode motility inhibition) with controlled pH and solvent systems to minimize variability .

Q. What advanced analytical techniques are used to quantify this compound in complex matrices?

  • GC-MS : Validated for simultaneous quantification in pharmaceutical preparations (LOD: <0.1 µg/mL) using methanol extraction and derivatization .
  • Fluorescence quenching assays : Phos-Tag-based systems enable real-time monitoring of enzyme inhibition (e.g., alkaline phosphatase) under physiological conditions .
  • Methodological Tip : Optimize mobile phases (e.g., acetonitrile/ammonium acetate) in UPLC-MS to enhance peak resolution and reduce matrix interference .

Experimental Design Considerations

Q. How should researchers design stability studies for this compound derivatives?

  • Assess thermal stability via thermogravimetric analysis (TGA) and photolytic degradation under UV light. Store derivatives at 2–8°C in amber vials to prevent hydrochloride salt decomposition .
  • Methodological Tip : Use accelerated stability testing (40°C/75% RH) to predict shelf life and identify degradation products via LC-HRMS .

Q. What in vitro models are appropriate for evaluating antitumor potential of derivatives?

  • Screen against human cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives with imidazo[2,1-b]thiazole-pyridine hybrids show IC₅₀ values <10 µM, likely via tubulin inhibition .
  • Methodological Tip : Combine cytotoxicity assays with flow cytometry to assess apoptosis induction (e.g., Annexin V/PI staining) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.